molecular formula C5H6N2O3S B11912798 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid

2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid

Cat. No.: B11912798
M. Wt: 174.18 g/mol
InChI Key: IFUXBSJTQXUMSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of thiosemicarbazide with α-haloacetic acid . The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolidine derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid stands out due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design further highlight its uniqueness .

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

InChI

InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10)

InChI Key

IFUXBSJTQXUMSX-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)NC(=N)S1)C(=O)O

Origin of Product

United States

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